3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
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Overview
Description
3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyrazine ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide to form 3,4-dichlorobenzylthiomethyl ether. This intermediate is then reacted with 4-methyl-5-pyrazin-2-yl-1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.
2,4-Dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Another compound with a dichlorophenyl group, used in different applications.
Uniqueness
3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is unique due to its combination of a triazole ring, pyrazine ring, and dichlorophenyl group
Properties
Molecular Formula |
C14H11Cl2N5S |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C14H11Cl2N5S/c1-21-13(12-7-17-4-5-18-12)19-20-14(21)22-8-9-2-3-10(15)11(16)6-9/h2-7H,8H2,1H3 |
InChI Key |
BTELSFJXELKLAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
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